molecular formula C19H22N4O2 B2703556 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea CAS No. 1226454-62-1

1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea

Cat. No.: B2703556
CAS No.: 1226454-62-1
M. Wt: 338.411
InChI Key: GYXFLWCVDKMCNO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves the reaction of 3,4-dimethylaniline with 2-(3-oxopiperazin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-phenylurea: Lacks the piperazinyl group, which may affect its biological activity.

    1-(3,4-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)phenyl]urea: Contains a methyl-substituted piperazine ring, which could alter its chemical properties.

Uniqueness

1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is unique due to the presence of both the dimethylphenyl and oxopiperazinyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-7-8-15(11-14(13)2)21-19(25)22-16-5-3-4-6-17(16)23-10-9-20-18(24)12-23/h3-8,11H,9-10,12H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXFLWCVDKMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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